molecular formula C11H9FN2O B6329994 2-(6-Aminopyridin-3-yl)-5-fluorophenol, 95% CAS No. 1314988-06-1

2-(6-Aminopyridin-3-yl)-5-fluorophenol, 95%

Cat. No. B6329994
CAS RN: 1314988-06-1
M. Wt: 204.20 g/mol
InChI Key: IHJQOUCOHPXYSR-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-yl)-5-fluorophenol, 95% (2-APFP-95%) is a chemical compound with a variety of applications in scientific research, including biochemical and physiological studies. It is a derivative of pyridine and phenol, and is used in a range of laboratory experiments due to its high purity and stability.

Scientific Research Applications

2-APFP-95% has a variety of applications in scientific research. It is used as an intermediate in organic synthesis, and as a reagent in the synthesis of other compounds. It has also been used as a substrate in enzyme-catalyzed reactions, and as a ligand in coordination chemistry. In addition, it has been used as a fluorescent probe for the imaging of cells and tissues.

Mechanism of Action

2-APFP-95% is an inhibitor of a variety of enzymes, including cyclooxygenase-2, lipoxygenase, and thromboxane synthase. It has been shown to inhibit the activity of these enzymes by binding to the active site and blocking the binding of the enzyme's substrate.
Biochemical and Physiological Effects
2-APFP-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant activities, and to inhibit platelet aggregation and the production of thromboxane A2. In addition, it has been shown to inhibit the growth of cancer cells, and to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

2-APFP-95% has several advantages for laboratory experiments. It is highly stable and has a high purity, making it suitable for use in a variety of laboratory experiments. In addition, it is easily synthesized and can be stored for long periods of time without degrading. However, it is important to note that it is a relatively expensive compound, and that its use in laboratory experiments may be limited by its cost.

Future Directions

The current research on 2-APFP-95% is focused on its biochemical and physiological effects. However, there are a number of potential future directions for research. These include further investigation into its anti-inflammatory and anti-oxidant activities, as well as its potential for use in the development of new drugs and therapies. In addition, further research could be conducted into its effects on platelet aggregation and the production of thromboxane A2, as well as its potential for use in the imaging of cells and tissues. Finally, further research could be conducted into its potential for use in the synthesis of other compounds.

Synthesis Methods

2-APFP-95% is synthesized through a two-step reaction sequence. In the first step, 6-amino-3-pyridinol is reacted with 5-fluorobenzaldehyde in the presence of a catalyst to form 2-(6-amino-3-pyridin-3-yl)-5-fluorobenzaldehyde. In the second step, the aldehyde product is converted to 2-(6-amino-3-pyridin-3-yl)-5-fluorophenol, 95%, through a reaction with sodium hydroxide.

properties

IUPAC Name

2-(6-aminopyridin-3-yl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-2-3-9(10(15)5-8)7-1-4-11(13)14-6-7/h1-6,15H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJQOUCOHPXYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269088
Record name Phenol, 2-(6-amino-3-pyridinyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Aminopyridin-3-YL)-5-fluorophenol

CAS RN

1314988-06-1
Record name Phenol, 2-(6-amino-3-pyridinyl)-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314988-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(6-amino-3-pyridinyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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